molecular formula C13H13BrO3S B8615756 4-Bromo-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl)furan-3(2h)-one

4-Bromo-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl)furan-3(2h)-one

Cat. No.: B8615756
M. Wt: 329.21 g/mol
InChI Key: KNUIHBSWGXEERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl)furan-3(2h)-one is a useful research compound. Its molecular formula is C13H13BrO3S and its molecular weight is 329.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13BrO3S

Molecular Weight

329.21 g/mol

IUPAC Name

4-bromo-2,2-dimethyl-5-(4-methylsulfinylphenyl)furan-3-one

InChI

InChI=1S/C13H13BrO3S/c1-13(2)12(15)10(14)11(17-13)8-4-6-9(7-5-8)18(3)16/h4-7H,1-3H3

InChI Key

KNUIHBSWGXEERL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)C)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyl-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone (135 mg) in 25 ml of CCl4, were added 1 ml acetic acid and 0.1 ml bromine. The reaction mixture was stirred at room temperature for 2.5 hr. Then the reaction was quenched by adding 10 ml of saturated aqueous sodium thiosulfate. The volatile materials were removed in vacuo, which was followed by extraction with dichloromethane (50 ml×3). The organic layer was dried over anhydrous magnesium sulfate and the magnesium sulfate was filtered off. The filtrate was concentrated in vacuo and the crude product was purified by column chromatography (hexane/ethylacetate=1:1) to give 68 mg of 4-bromo-2,2-dimethyl-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone. mp: 117-118° C. NMR: δ1.55 (s, 6H), 2.79 (s, 3H), 7.81 (d, J=8.2 Hz, 2H), 8.38 (d, J=8.2 Hz, 2H). IR (cm−1): 1706, 1601,1555, 1191, 1052.
Name
2,2-dimethyl-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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